N-(4-bromophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-(4-bromophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a bromophenyl group, a phenylpyrimidinyl group, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carboxylic acids or their derivatives.
Attachment of the Bromophenyl Group: The bromophenyl group is attached through substitution reactions, typically involving bromination of an aromatic ring.
Formation of the Phenylpyrimidinyl Group: The phenylpyrimidinyl group is synthesized through condensation reactions involving pyrimidine and benzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution may result in various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
- N-(4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
- N-(4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
Uniqueness
N-(4-bromophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which may enhance the compound’s binding affinity to its molecular targets.
Properties
Molecular Formula |
C22H21BrN4O |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H21BrN4O/c23-18-6-8-19(9-7-18)26-22(28)17-10-12-27(13-11-17)21-14-20(24-15-25-21)16-4-2-1-3-5-16/h1-9,14-15,17H,10-13H2,(H,26,28) |
InChI Key |
RTJCGIZPPDXWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)Br)C3=NC=NC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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